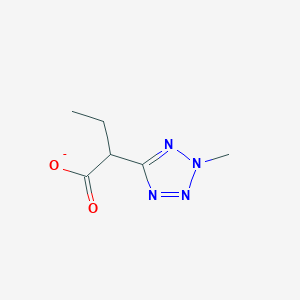

2-(2-Methyltetrazol-5-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methyltetrazol-5-yl)butanoate is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields such as medicine, agriculture, and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyltetrazol-5-yl)butanoate typically involves the reaction of a nitrile group with diazomethane. One common method is the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide, leading to the formation of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . This compound can then undergo further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyltetrazol-5-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include cyanogen bromide, diazomethane, and potassium hydroxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with diazomethane can yield a mixture of isomeric tetrazoles, which can be separated by column chromatography .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. Tetrazole derivatives are well-known for their biological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects. For instance:

- Antihypertensive Activity : Research indicates that derivatives of 2-(2-Methyltetrazol-5-yl)butanoate can function as angiotensin-II receptor antagonists, which are crucial in managing hypertension. A study demonstrated that synthesized ester derivatives exhibited significant blood pressure-lowering effects compared to their parent compounds .

- Antioxidant Properties : The antioxidant potential of these derivatives has been evaluated through various in vitro and in vivo studies, showcasing their ability to mitigate oxidative stress .

Agricultural Chemistry

In agriculture, this compound may serve as a potential antimicrobial agent. Its structural features allow it to interact with biological systems effectively, making it suitable for developing agricultural chemicals aimed at controlling plant pathogens.

Case Study 1: Antihypertensive Evaluation

A comprehensive evaluation was conducted on various ester derivatives of this compound to assess their antihypertensive properties. The study utilized a controlled experimental setup where different concentrations of the compounds were administered to hypertensive models. Results indicated that specific derivatives (e.g., AV3 and AV9) significantly reduced blood pressure levels compared to untreated controls .

Case Study 2: Antimicrobial Testing

In another study focused on agricultural applications, this compound was tested against common plant pathogens. The compound demonstrated effective antimicrobial activity, suggesting its potential use as a natural pesticide. The study involved comparing its efficacy with standard agricultural fungicides under controlled conditions.

Mechanism of Action

The mechanism of action of 2-(2-Methyltetrazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(2-Methyltetrazol-5-yl)butanoate include:

Uniqueness

What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the butanoate group, which can influence its reactivity and applications. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .

Biological Activity

2-(2-Methyltetrazol-5-yl)butanoate is a compound that belongs to the class of tetrazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, contributing to its unique properties. The presence of the tetrazole ring is significant, as it is often associated with enhanced biological activity compared to other structural classes.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings, such as this compound, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Potential

Tetrazole derivatives have been investigated for their anticancer effects. For instance, a related compound with a 2-methyl tetrazol-5-yl substituent demonstrated potent inhibition against HSET (KIFC1), a protein involved in cancer cell division. This compound showed an IC50 value of 27 nM, indicating strong activity in disrupting mitotic processes in centrosome-amplified cancer cells . The ability to induce multipolar spindle formation in treated cells suggests a mechanism for inducing cell death in specific cancer types.

The biological activity of this compound can be attributed to its interaction with various biological molecules. Its mechanism may involve:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes critical for cellular processes, including those involved in cell division and metabolism.

- Disruption of Cellular Signaling : By interacting with signaling pathways, it can potentially alter the behavior of cancer cells and other pathogens.

In Vitro Studies

A study focusing on the interaction of tetrazole derivatives with HSET revealed that modifications in the structure significantly impacted their inhibitory potency. For example, altering the substituents on the tetrazole ring led to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-2-(2-methyltetrazol-5-yl)butanoate | Contains a methyl group at position 3 | Potentially altered biological activity due to substitution. |

| Butyric Acid | Straight-chain fatty acid | Known for its role as a short-chain fatty acid in metabolism. |

| Methyl Butyrate | Ester derivative of butyric acid | Commonly used as a flavoring agent; less biologically active than tetrazoles. |

This table illustrates how this compound stands out due to its tetrazole ring's presence, which is less common among simple fatty acids and esters.

Properties

Molecular Formula |

C6H9N4O2- |

|---|---|

Molecular Weight |

169.16 g/mol |

IUPAC Name |

2-(2-methyltetrazol-5-yl)butanoate |

InChI |

InChI=1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)/p-1 |

InChI Key |

NITIPXZISMJGSW-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C1=NN(N=N1)C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.